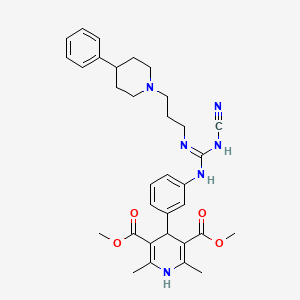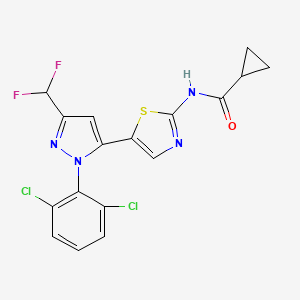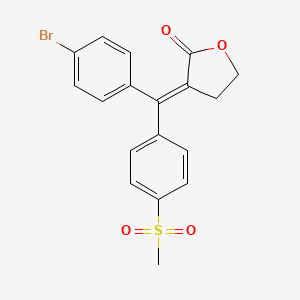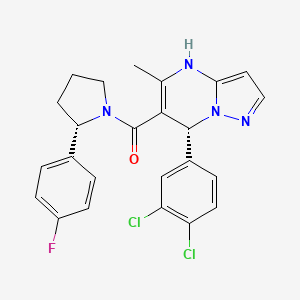
Deucravacitinib
Overview
Description
Deucravacitinib is a novel oral medication developed by Bristol Myers Squibb for the treatment of moderate-to-severe plaque psoriasis. It is a highly selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase family. This compound is marketed under the brand name Sotyktu and was first approved for medical use in the United States in September 2022 .
Mechanism of Action
Mode of Action
Unlike other Janus kinase 1/2/3 inhibitors that bind to the conserved active domain of these non-receptor tyrosine kinases, deucravacitinib binds to the regulatory domain of TYK2 with high selectivity . This selectivity towards TYK2 may lead to an improved safety profile of this compound . This compound inhibits TYK2 via an allosteric mechanism : it binds to the enzyme’s regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain . This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes .
Biochemical Pathways
This compound selectively inhibits TYK2, thereby inhibiting signaling of interleukin (IL)-12, IL-23, and Type 1 interferon (IFN), key cytokines involved in the pathogenesis of immune-mediated diseases . TYK2 mediates multiple cytokine pathways, such as IL-23 . By doing so, TYK2 impacts the production of IL-17 . TYK2 is an important link between IL-23 and IL-17, key inflammatory cytokines in psoriasis .
Pharmacokinetics
This compound is metabolized by CYP1A2 (to form BMT-153261) and by CYP2B6, CYP2D6, carboxylesterase 2, and uridine glucuronyl transferase (UGT) 1A9
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the safety and efficacy of this compound have been evaluated in various clinical trials, and the compound has been generally well-tolerated .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Deucravacitinib acts via an allosteric mechanism, binding to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains . The selectivity of this compound towards TYK2 may lead to an improved safety profile, as nonselective JAK inhibitors are associated with a range of adverse effects .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has demonstrated superiority versus placebo and apremilast in the treatment of moderate-to-severe psoriasis . It also protected beta cells from the pro-apoptotic and proinflammatory effects of different combinations of cytokines .
Molecular Mechanism
This compound exerts its effects at the molecular level through a unique mechanism. Unlike other tyrosine kinase inhibitors, which act through competitive inhibition by binding to the active kinase domain, this compound acts via allosteric inhibition . It binds to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains, thereby trapping TYK2 in an inactive state and preventing receptor-mediated activation and downstream signal transduction .
Temporal Effects in Laboratory Settings
In a phase II trial in psoriatic arthritis, this compound demonstrated efficacy across multiple endpoints, including SRI (4) at week 32 (primary endpoint) and at week 48 (secondary endpoint), as well as BICLA at week 48 (secondary endpoint) . These results suggest that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is metabolized by several enzymes, including CYP1A2 (to form BMT-153261), CYP2B6, CYP2D6, carboxylesterase 2, and uridine glucuronyl transferase (UGT) 1A9 . This suggests that this compound is involved in multiple metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deucravacitinib involves multiple steps, starting with the preparation of the core structure, which is a pyrazolo[1,5-a]pyrazine. The synthesis begins with methyl-2-hydroxy-3-nitrobenzoate, which undergoes methylation followed by ammonolysis to produce the intermediate compound. Subsequent steps involve cyclization, reduction, and functional group modifications to yield the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Deucravacitinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the nitro group in the intermediate stages of synthesis.
Substitution: Substitution reactions are used to introduce specific functional groups during synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like alkyl halides and amines are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a highly pure compound suitable for pharmaceutical use .
Scientific Research Applications
Deucravacitinib has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying selective inhibition of tyrosine kinases.
Biology: this compound is used to investigate the role of TYK2 in cellular signaling pathways.
Medicine: It is primarily used for the treatment of moderate-to-severe plaque psoriasis and is being explored for other immune-mediated diseases such as psoriatic arthritis, lupus, and inflammatory bowel disease
Industry: this compound’s development has led to advancements in drug synthesis and manufacturing techniques.
Comparison with Similar Compounds
Tofacitinib: A Janus kinase inhibitor that targets JAK1, JAK2, and JAK3.
Baricitinib: Another Janus kinase inhibitor that targets JAK1 and JAK2.
Upadacitinib: A selective JAK1 inhibitor.
Comparison: Deucravacitinib is unique in its high selectivity for TYK2, unlike other Janus kinase inhibitors that target multiple kinases. This selectivity is believed to contribute to its improved safety profile, as it minimizes off-target effects associated with non-selective inhibition .
Properties
IUPAC Name |
6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZKEPGENYLQSC-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of kinases, which are intracellular tyrosine kinases that activate the JAK–signal transducer and activator of the transcription pathway. Unlike other members of the JAK family that promote broader immune and extra-immune pathways, such as lipid metabolism, the TYK2 signalling pathway is responsible for selected immune pathways. TYK2 mediates the signalling of inflammatory cytokines of both adaptive (e.g., interleukin (IL) 12 and IL-23) and innate (e.g., type I interferons) immune responses. IL-23 has been implicated in the pathogenesis of immune-mediated disorders such as psoriasis and psoriatic arthritis. It activates and promotes the proliferation of Th17 cells: subsequently, Th17 cells secrete inflammatory mediators, such as IL-17 and tumour necrosis factor-alpha, that stimulate epidermal cells to produce cytokines and chemokines that attract and activate innate immune system cells. Enhanced activity of Th17 cells leads to sustained inflammatory responses in the skin and joints as manifested in psoriatic arthritis. Deucravacitinib inhibits TYK2 via an allosteric mechanism: it binds to the enzyme's regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain. This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes. In _in vitro_ cellular assays, deucravacitinib showed a 100-fold to 2000-fold selectivity for TYK2 over JAK 1/2/3 and demonstrated minimal or no activity against JAK 1/2/3. Upon binding to TYK2, deucravacitinib induces a conformational change and locks the regulatory domain of TYK2 into an inhibitory confirmation with the catalytic domain, trapping TYK2 in an inactive state. Inhibiting TYK2 leads to the downregulation of the IL-23/TH17 pathway, IL-12 signalling, type 1 interferon pathway, and keratinocyte activation. | |
| Record name | Deucravacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1609392-27-9 | |
| Record name | Deucravacitinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609392279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deucravacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEUCRAVACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A21N6RAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


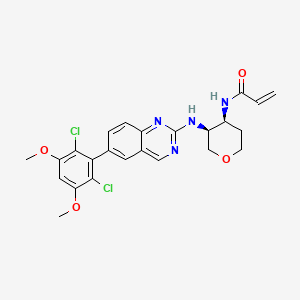
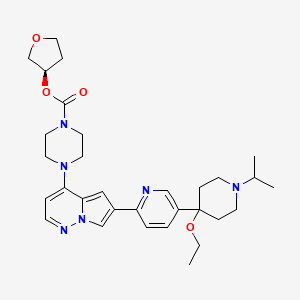


![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)
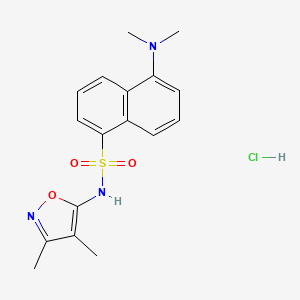
![(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B606219.png)

